Bienvenue dans la boutique en ligne BenchChem!

MYF-01-37

Covalent Inhibitor TEAD Target Engagement

MYF-01-37 is an irreplaceable, covalent pan-TEAD inhibitor for researchers studying therapy-induced dormancy. Unlike reversible inhibitors (e.g., VT104) or upstream tankyrase modulators (XAV939), MYF-01-37 binds Cys380 in the TEAD palmitate pocket to directly disrupt YAP/TEAD interactions (IC50 0.6 μM). Validated by Kurppa et al. to potently eliminate dormant EGFR-mutant NSCLC cells, it is the definitive tool for dormancy-focused oncology research. Available in high purity (≥98%) from trusted global suppliers.

Molecular Formula C15H17F3N2O
Molecular Weight 298.30 g/mol
Cat. No. B8198280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMYF-01-37
Molecular FormulaC15H17F3N2O
Molecular Weight298.30 g/mol
Structural Identifiers
SMILESCC1(CCN(C1)C(=O)C=C)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C15H17F3N2O/c1-3-13(21)20-8-7-14(2,10-20)19-12-6-4-5-11(9-12)15(16,17)18/h3-6,9,19H,1,7-8,10H2,2H3
InChIKeyMTBDEVWWJBIUOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MYF-01-37: A Covalent TEAD Cys380 Inhibitor for Targeted Hippo Pathway Research


MYF-01-37 is a small-molecule, covalent inhibitor of transcriptional enhanced associate domain (TEAD) transcription factors, specifically binding to the Cys380 residue of TEAD2 (Cys359 in TEAD1) within the palmitoylation pocket [1]. It acts as a functional antagonist of the Hippo signaling pathway by reversibly inhibiting the interaction between YAP (Yes-associated protein) and TEAD, thereby suppressing YAP/TEAD-mediated transcriptional activity . This compound is primarily utilized as a chemical probe to dissect YAP/TEAD dependency in cancer biology, particularly in contexts of targeted therapy resistance and tumor dormancy [2].

Why MYF-01-37 Cannot Be Substituted with Other YAP/TEAD Pathway Inhibitors


Generic substitution with other YAP/TEAD pathway inhibitors is not scientifically valid due to fundamental differences in target engagement, mechanism of action, and resultant biological selectivity. MYF-01-37's distinct covalent binding mode to the TEAD palmitoylation pocket (Cys380) contrasts sharply with direct YAP-TEAD protein-protein interaction (PPI) disruptors, such as Verteporfin, which operate through a non-covalent, less specific mechanism [1]. This covalent engagement confers a unique selectivity profile within the Hippo pathway (>50-fold over other Hippo proteins like TAZ and MST1/2) , whereas other in-class probes like XAV939 primarily target tankyrases and exhibit pleiotropic Wnt pathway effects. Consequently, interchangeable use of these compounds would confound experimental outcomes and lead to erroneous conclusions about pathway-specific dependencies.

MYF-01-37: Quantitative Evidence for Product Selection and Procurement


MYF-01-37's Potent Covalent Engagement of TEAD at Cys380

MYF-01-37 demonstrates covalent binding to TEAD2 at Cys380, a mode of action distinct from non-covalent YAP/TEAD disruptors. Pretreatment of cells with MYF-01-37 completely abrogates the subsequent pull-down of TEAD by a biotinylated-MYF-01-37 probe, confirming robust cellular target engagement [1]. Furthermore, the YAP/TEAD interaction inhibition is reversed by overexpression of the TEAD1 C359S mutant, which abrogates covalent binding, while wild-type TEAD1 overexpression does not, confirming that the on-target effect is strictly dependent on this specific cysteine residue [2].

Covalent Inhibitor TEAD Target Engagement

MYF-01-37 Demonstrates High Selectivity for YAP/TEAD Over Other Hippo Pathway Proteins

In a panel of Hippo pathway proteins, MYF-01-37 exhibits significant selectivity for inhibiting the YAP-TEAD interaction. At concentrations up to 30 μM, MYF-01-37 shows less than 10% inhibition of TAZ-TEAD binding, MST1, or LATS1 activity, confirming a selectivity window of >50-fold for YAP over these related proteins . This is in contrast to broader-spectrum agents like Verteporfin, which also affects other cellular processes.

Selectivity Hippo Pathway TEAD

MYF-01-37 Synergizes with EGFR/MEK Inhibition to Deplete Dormant Cancer Cells

MYF-01-37 exhibits minimal impact as a single agent on the viability of several EGFR-mutant NSCLC cell lines (at concentrations up to 100 μM) [1]. However, when combined with osimertinib and trametinib (OT), it induces a dramatic, synthetic lethal depletion of dormant cells. The combination of MYF-01-37 (10 μM) with OT for 10 days leads to a significantly greater reduction in dormant cell populations compared to OT alone [2].

Drug Resistance Synthetic Lethality EGFR-mutant NSCLC

MYF-01-37 Potently Inhibits YAP/TEAD Transcriptional Activity (IC50 = 0.6 μM)

MYF-01-37 potently inhibits YAP/TEAD-mediated transcription, as measured by a luciferase reporter assay in HEK293 cells. The compound demonstrates an IC50 of 0.6 μM for inhibiting YAP/TEAD-driven luciferase activity . This cellular potency is consistent with its biochemical inhibition of the direct YAP-TEAD protein-protein interaction (IC50 = 0.6-0.8 μM) [1].

Transcriptional Inhibition Luciferase Assay Potency

MYF-01-37 Induces a Transcriptional Reprogramming of Apoptotic Genes

MYF-01-37 treatment (5 μM) in MDA-MB-231 breast cancer cells results in a significant shift in the expression of key apoptotic regulators, as measured by qRT-PCR. Specifically, anti-apoptotic BCL-2 mRNA levels are reduced by 65%, while pro-apoptotic BAX mRNA levels are increased 2.8-fold . This molecular signature underpins the compound's ability to lower the apoptotic threshold and sensitize cells to other therapies.

Apoptosis Transcriptional Reprogramming Dormancy

MYF-01-37 Inhibits Proliferation and Induces Dormancy in Cancer Cell Lines

MYF-01-37 demonstrates concentration-dependent inhibition of cell proliferation across multiple cancer cell lines. In a 72-hour MTT assay, the IC50 for proliferation inhibition was 2.3 μM for MDA-MB-231 (breast cancer) and 3.1 μM for A549 (lung cancer) cells . Furthermore, prolonged treatment (2 μM for 14 days) induces a dormant state in MDA-MB-231 cells, characterized by a reduction in the proliferation marker Ki-67 (from 78% to 12% positive cells) and a 3.5-fold increase in the cell cycle arrest marker p27 .

Proliferation Inhibition Dormancy Induction Cancer Cell Lines

Optimal Research Applications for MYF-01-37 Based on Validated Evidence


Target Validation in EGFR/MEK Inhibitor-Induced Dormancy Models

MYF-01-37 is the optimal tool compound for investigating the role of YAP/TEAD signaling in therapy-induced tumor dormancy, particularly in EGFR-mutant NSCLC models. As demonstrated in its seminal publication, it can be combined with osimertinib and trametinib to selectively deplete a population of dormant cancer cells that would otherwise persist and lead to disease recurrence [1]. Its minimal single-agent cytotoxicity at these concentrations ensures that the observed synthetic lethality is due to specific pathway inhibition rather than general toxicity [2].

Functional Dissection of Hippo Pathway Selectivity

Due to its well-characterized selectivity profile (>50-fold over TAZ, MST1, and LATS1), MYF-01-37 serves as a high-quality chemical probe to dissect the specific contributions of YAP/TEAD versus other Hippo pathway components in a given biological context. Researchers can use this compound with confidence, knowing that observed effects up to 30 μM are unlikely to be confounded by off-target activity against these closely related proteins .

Pharmacodynamic Studies of Apoptotic Priming

MYF-01-37's ability to modulate the expression of key apoptotic regulators (e.g., a 65% reduction in BCL-2 mRNA and a 2.8-fold increase in BAX mRNA) provides a quantifiable transcriptional signature for on-target activity . This makes it an excellent tool for pharmacodynamic studies aimed at understanding how YAP/TEAD inhibition alters the apoptotic threshold of cancer cells, potentially serving as a valuable PD marker in both in vitro and in vivo experiments.

Use as a Benchmarking Tool for Next-Generation TEAD Inhibitors

As a first-in-class covalent TEAD probe with a well-defined, micromolar-range cellular potency (e.g., luciferase reporter IC50 = 0.6 μM; proliferation IC50s of 2-3 μM), MYF-01-37 provides a crucial historical benchmark . Medicinal chemistry and pharmacology groups can use this compound as a reference standard to evaluate the relative potency and efficacy of new, more advanced TEAD inhibitor candidates being developed for clinical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for MYF-01-37

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.